molecular formula C20H15Cl2FN2O2 B11311604 N-(2-chloro-4-fluorobenzyl)-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide

N-(2-chloro-4-fluorobenzyl)-2-(4-chlorophenoxy)-N-(pyridin-2-yl)acetamide

Cat. No.: B11311604
M. Wt: 405.2 g/mol
InChI Key: FBUYKFHKSKZLIF-UHFFFAOYSA-N
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Description

N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(4-CHLOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that features a combination of chlorinated and fluorinated aromatic rings, a pyridine moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(4-CHLOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the individual aromatic components. These components are then coupled using various organic reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant reaction conditions . The final step usually involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be crucial to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(4-CHLOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(4-CHLOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(4-CHLOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-2-(4-CHLOROPHENOXY)-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to its combination of multiple functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H15Cl2FN2O2

Molecular Weight

405.2 g/mol

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-2-(4-chlorophenoxy)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C20H15Cl2FN2O2/c21-15-5-8-17(9-6-15)27-13-20(26)25(19-3-1-2-10-24-19)12-14-4-7-16(23)11-18(14)22/h1-11H,12-13H2

InChI Key

FBUYKFHKSKZLIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CC2=C(C=C(C=C2)F)Cl)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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